molecular formula C21H17N3O2 B14094256 1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B14094256
M. Wt: 343.4 g/mol
InChI Key: KURBNPODDLAZIL-UHFFFAOYSA-N
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Description

1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines a pyrido[2,3-d]pyrimidine core with benzyl and hydroxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with benzyl and methylphenyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: The benzyl and methylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups to the benzyl or methylphenyl moieties.

Scientific Research Applications

1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-methylphenyl derivatives: These compounds share structural similarities and may exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their enzyme inhibitory properties, these compounds are often compared to pyrido[2,3-d]pyrimidine derivatives.

Uniqueness

1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

1-benzyl-5-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17N3O2/c1-14-7-5-6-10-16(14)17-11-12-22-19-18(17)20(25)23-21(26)24(19)13-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,23,25,26)

InChI Key

KURBNPODDLAZIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CC=C4

Origin of Product

United States

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